One of the primary areas of research for Valiglurax is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in regulating various cellular processes. By inhibiting specific kinases, researchers can gain insights into their function and explore therapeutic possibilities for diseases where these kinases are dysregulated. Studies suggest Valiglurax might target specific kinases, although further investigation is needed to identify the exact targets and their roles in cellular signaling [1].
Valiglurax, also known as VU0652957, is a novel compound classified as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGlu4). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease. Valiglurax enhances the receptor's activity through allosteric modulation rather than direct agonism, which may lead to fewer side effects compared to traditional receptor agonists .
Valiglurax has been shown to activate mGlu4 receptors effectively, which are implicated in various neurological functions. In preclinical studies, it demonstrated significant efficacy in models of Parkinson's disease by enhancing glutamatergic signaling without directly stimulating the receptor. This mechanism may provide neuroprotective effects and improve motor function in affected individuals . Additionally, pharmacokinetic studies indicated that Valiglurax could achieve substantial plasma exposure and bioavailability when formulated appropriately .
The synthesis of Valiglurax can be summarized in the following steps:
Valiglurax is primarily being investigated for its potential in treating neurodegenerative disorders such as Parkinson's disease. Its ability to modulate mGlu4 receptors suggests applications in enhancing motor control and providing neuroprotection against excitotoxicity associated with glutamate signaling . Ongoing research aims to explore its efficacy in various neurological conditions and optimize its formulation for clinical use.
Interaction studies have demonstrated that Valiglurax exhibits a favorable pharmacokinetic profile, with enhanced solubility achieved through specific formulation techniques such as spray-dried dispersions. These formulations significantly improve oral bioavailability and dissolution rates, making it more effective for therapeutic applications . The compound's interactions with other pharmacological agents are also under investigation to assess potential synergistic effects or adverse interactions.
Valiglurax shares structural and functional similarities with several other compounds that act on mGlu receptors. Here are some notable comparisons:
Valiglurax is unique due to its specific structural modifications that enhance its activity at the mGlu4 receptor while minimizing off-target effects, making it a promising candidate for further development in treating neurological disorders .
Valiglurax possesses the molecular formula C₁₆H₁₀F₃N₅ with a molecular weight of 329.28 grams per mole [1] [2] [4]. The compound features a complex heterocyclic architecture consisting of two primary structural components: a 1-trifluoromethylisoquinoline moiety and a 2H-pyrazolo[3,4-b]pyridin-3-yl fragment connected through an amine linkage [2] [5].
The structural framework incorporates multiple nitrogen-containing heterocycles, specifically an isoquinoline ring system substituted with a trifluoromethyl group at the 1-position and a pyrazolo[3,4-b]pyridine ring system [1] [13]. The International Union of Pure and Applied Chemistry name for this compound is N-(2H-pyrazolo[3,4-b]pyridin-3-yl)-1-(trifluoromethyl)isoquinolin-6-amine [2] [11].
Table 1: Basic Molecular Properties of Valiglurax
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₀F₃N₅ | [1] [2] |
| Molecular Weight | 329.28 g/mol | [1] [2] |
| Chemical Abstracts Service Number | 1976050-09-5 | [1] [2] |
| International Chemical Identifier Key | RUEXKBWCUUFJMY-UHFFFAOYSA-N | [1] [11] |
| Simplified Molecular Input Line Entry System | FC(F)(F)c1nccc2c1ccc(c2)Nc3n[nH]c4ncccc43 | [11] |
The three-dimensional molecular architecture exhibits specific stereochemical characteristics with no defined stereocenters, indicating an achiral compound [1]. The heavy atom count totals 24 atoms, contributing to the overall molecular complexity of 446 [1].
Valiglurax demonstrates distinctive physicochemical properties that influence its biological activity and pharmaceutical development potential [1] [13]. The compound exhibits a calculated logarithmic octanol-water partition coefficient of 3.78, indicating moderate lipophilicity suitable for central nervous system penetration [1] [13].
The hydrogen bonding characteristics include two hydrogen bond donor groups and seven hydrogen bond acceptor sites, with two rotatable bonds contributing to conformational flexibility [1]. The topological polar surface area calculations provide insight into the compound's membrane permeability properties [1].
Table 2: Physicochemical Properties of Valiglurax
| Property | Value | Reference |
|---|---|---|
| Logarithmic Partition Coefficient | 3.78 | [1] [13] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 7 | [1] |
| Rotatable Bonds | 2 | [1] |
| Heavy Atom Count | 24 | [1] |
| Complexity Index | 446 | [1] |
| Exact Mass | 329.088 | [1] |
The compound appears as a light yellow to yellow solid powder under standard conditions [1]. Solubility characteristics reveal limited aqueous solubility, with dissolution achievable in dimethyl sulfoxide at concentrations of approximately 83.33 milligrams per milliliter when subjected to ultrasonic treatment and mild heating [1] [14].
The fraction unbound in plasma across multiple species demonstrates consistent values, with measurements of 0.015, 0.010, 0.014, 0.016, and 0.016 for mouse, rat, dog, cynomolgus monkey, and human plasma, respectively [13]. These values indicate substantial plasma protein binding across species.
Structural characterization of Valiglurax has been accomplished through comprehensive analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry [17] [18]. All nuclear magnetic resonance spectra were recorded using a 400 megahertz AMX Bruker nuclear magnetic resonance spectrometer, with proton and carbon-13 chemical shifts reported in delta values relative to tetramethylsilane [17].
Electrospray ionization mass spectrometry provided molecular ion confirmation, with experiments conducted using a Waters micromass platform liquid chromatography-mass spectrometry spectrometer [18]. Full-scan experiments covered a mass range of 100-800 atomic mass units, with electrospray ionization enabling accurate molecular weight determination [18].
High performance liquid chromatography analysis employed a Waters platform system equipped with a 2767 sample manager, 2525 pump, and photodiode array detector operating from 190-400 nanometers [18]. Analytical separations utilized an XBridge C18 3.5 micrometer column (4.6 millimeters × 50 millimeters), while preparative work employed an XBridge C18 OBD 5 micrometer column (30 millimeters × 100 millimeters) [18].
The International Chemical Identifier string provides definitive structural identification: InChI=1S/C16H10F3N5/c17-16(18,19)13-11-4-3-10(8-9(11)5-7-20-13)22-15-12-2-1-6-21-14(12)23-24-15/h1-8H,(H2,21,22,23,24) [11]. This systematic representation confirms the precise atomic connectivity and hydrogen distribution throughout the molecular framework.
Valiglurax demonstrates favorable chemical stability characteristics under appropriate storage conditions [1] [8] [11]. The compound maintains stability when stored as a powder at -20°C for up to 2 years or at 4°C for 2 years [1] [5]. In solution form, stability is maintained at -80°C for 6 months or at -20°C for 1 month when protected from light exposure [1] [14].
Thermal stability assessments indicate that the compound remains stable at ambient temperature for several days during ordinary shipping and customs processing [1] [5]. The trifluoromethyl substituent contributes significantly to thermal stability, as trifluoromethyl-containing compounds typically exhibit enhanced thermal resistance due to the strong carbon-fluorine bonds [39] [42].
Table 3: Chemical Stability Parameters of Valiglurax
| Storage Condition | Stability Duration | Special Requirements | Reference |
|---|---|---|---|
| Powder at -20°C | 2 years | Light protection | [1] [5] |
| Powder at 4°C | 2 years | Light protection | [1] [11] |
| Solution at -80°C | 6 months | Light protection | [1] [14] |
| Solution at -20°C | 1 month | Light protection | [1] [14] |
| Ambient temperature | Several days | Shipping conditions | [1] [5] |
The compound requires protection from light during both transportation and storage to maintain chemical integrity [1] [5]. This photosensitivity is characteristic of many heterocyclic aromatic compounds containing extended conjugated systems and nitrogen heterocycles [38].
Chemical decomposition pathways for related aromatic nitrogen compounds typically involve initial carbon-nitrogen bond homolysis or carbon-hydrogen alpha attack mechanisms [40]. The presence of the trifluoromethyl group may influence these pathways by providing electronic stabilization and altering bond dissociation energies [39] [42].
Two distinct chemical synthetic routes have been developed for the preparation of Valiglurax and related analogs [13] [22]. The original medicinal chemistry route, suitable for scales up to 1 gram, employed a Bischler-Napieralski cyclization approach starting from commercial phenethylamine precursors [13] [22].
The initial synthetic pathway commenced with acylation of phenethylamine to afford the corresponding amide intermediate [13]. This intermediate underwent microwave-assisted Bischler-Napieralski cyclization to generate the trifluoromethyl imine precursor [13]. Subsequent oxidation and aromatization using manganese dioxide in refluxing xylene yielded the desired bromo isoquinoline intermediate, though isolation challenges and diminished yields at increased scales necessitated alternative methodology development [13].
Table 4: Synthetic Route Comparison for Valiglurax
| Route | Scale Capability | Key Reaction | Yield Considerations | Reference |
|---|---|---|---|---|
| Medicinal Chemistry Route | Up to 1 gram | Bischler-Napieralski | Decreased at scale | [13] [22] |
| Scalable Route | >100 gram batches | N-oxide methodology | Improved isolation | [13] [22] |
The alternative scalable synthetic route incorporated N-oxide chemistry based on precedent established by Kuninobu [13]. This methodology involved conversion of the isoquinoline precursor to the corresponding N-oxide, followed by treatment with trifluoromethyl trimethylsilane to afford the desired trifluoromethyl isoquinoline intermediate with improved purification characteristics and yields suitable for larger batch production [13].
The final synthetic transformation employed Buchwald coupling methodology to unite the trifluoromethyl isoquinoline intermediate with protected 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-3-amine [13]. Subsequent deprotection using trifluoroacetic acid delivered the target compound Valiglurax in good overall yield [13].
General synthetic approaches for related pyrazolo[3,4-c]isoquinoline derivatives have been reported involving reaction of 4-aryl-5-aminopyrazoles with aromatic aldehydes in strong acidic media [37]. These methodologies proceed through azomethine intermediate formation followed by Pictet-Spengler-type cyclization to generate dihydroisoquinoline intermediates, which readily undergo dehydrogenation to afford the final heterocyclic products [37].
Valiglurax represents a novel and potent positive allosteric modulator of the metabotropic glutamate receptor subtype 4 [1] [2] [3]. The compound belongs to the class of small molecule modulators that enhance receptor function through binding to an allosteric site distinct from the orthosteric glutamate binding site [4] [5]. As a member of the Group III metabotropic glutamate receptor family, metabotropic glutamate receptor 4 is coupled to inhibitory G-protein pathways and plays a crucial role in modulating synaptic transmission in the central nervous system [6] [7].
The positive allosteric modulation mechanism employed by Valiglurax offers distinct advantages over orthosteric approaches. Unlike direct agonists that can lead to receptor desensitization and overstimulation, positive allosteric modulators preserve the natural temporal and spatial patterns of endogenous neurotransmitter signaling [8] [4]. This approach allows for more physiological modulation of receptor activity, as the modulator only enhances receptor function in the presence of the endogenous ligand glutamate [9].
Valiglurax demonstrates exceptional selectivity for metabotropic glutamate receptor 4 over other metabotropic glutamate receptor subtypes. The compound exhibits no significant activity at metabotropic glutamate receptors 1, 2, 3, 5, 6, 7, or 8 at concentrations up to 10 micromolar, representing greater than 150-fold selectivity [1] [2]. This high degree of selectivity is particularly important given the structural similarities among metabotropic glutamate receptor subtypes and the potential for cross-reactivity that could lead to unwanted side effects.
The development of Valiglurax involved extensive structure-activity relationship optimization starting from earlier metabotropic glutamate receptor 4 positive allosteric modulator scaffolds [10] [11]. The compound features a unique 1-trifluoromethyl isoquinoline core linked to a pyrazolo[3,4-b]pyridine moiety through an amine bridge [1] [2]. This structural architecture represents a significant departure from earlier metabotropic glutamate receptor 4 positive allosteric modulators and contributes to its improved pharmacological profile.
The trifluoromethyl group at the 1-position of the isoquinoline ring plays a critical role in the compound's activity and physicochemical properties [2]. This electron-withdrawing group influences both the electronic properties of the aromatic system and the overall lipophilicity of the molecule, contributing to favorable central nervous system penetration characteristics. The positioning of this group was optimized through systematic structure-activity relationship studies that examined various substituents and their effects on potency and selectivity.
The pyrazolo[3,4-b]pyridine heterocycle serves as the recognition element for metabotropic glutamate receptor 4 binding [2]. Structure-activity relationship analysis revealed that this specific bicyclic system is essential for maintaining high potency and selectivity. Modifications to this moiety, including substitutions or replacement with other heterocycles, generally resulted in significant loss of activity or selectivity. The nitrogen positioning within this heterocycle appears to be crucial for optimal binding interactions with the allosteric site.
The linker region between the two aromatic systems also proved critical during structure-activity relationship optimization [10]. The direct amine linkage provides the optimal geometry for receptor interaction while maintaining favorable drug-like properties. Alternative linkers, including extended or constrained connections, generally resulted in reduced potency or altered selectivity profiles.
Valiglurax demonstrates exceptional binding selectivity for metabotropic glutamate receptor 4 with a predicted binding affinity of 229 nanomolar (log Kb = -6.64 ± 0.07) [2]. The compound exhibits no significant binding to other metabotropic glutamate receptor subtypes at concentrations up to 10 micromolar, representing selectivity ratios of greater than 40-fold over the closest related receptors [1] [2]. This high degree of selectivity is particularly remarkable given the structural conservation of allosteric binding sites across metabotropic glutamate receptor family members.
Beyond metabotropic glutamate receptor selectivity, Valiglurax shows excellent selectivity against other neurotransmitter receptors and ion channels [2]. The compound demonstrates no significant activity against ionotropic glutamate receptors including N-methyl-D-aspartate, alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, and kainate receptors at concentrations up to 10 micromolar [12]. Additionally, Valiglurax shows no inhibitory activity against monoamine oxidase A or monoamine oxidase B enzymes at concentrations up to 30 micromolar [2].
Extensive safety pharmacology profiling revealed minimal off-target activity [2]. In a comprehensive Bristol-Myers Squibb functional selectivity panel encompassing diverse molecular targets, Valiglurax demonstrated less than 50% inhibition at 10 micromolar concentrations. Similarly, cardiac safety profiling using the Eurofins Cardiac Profiler panel showed no significant activity against human ether-à-go-go-related gene potassium channels or other cardiac ion channels at therapeutically relevant concentrations [2].
The binding profile analysis also revealed favorable interactions with cytochrome P450 enzymes [2]. While Valiglurax shows some inhibition of cytochrome P450 1A2 (IC50 = 1.5 micromolar), it demonstrates minimal inhibition of other major drug-metabolizing enzymes including cytochrome P450 2C9, 2D6, and 3A4 (IC50 > 30 micromolar). Importantly, the compound shows no evidence of cytochrome P450 induction, avoiding the autoinduction liability that plagued earlier metabotropic glutamate receptor 4 positive allosteric modulator candidates [2].
The allosteric modulation mechanism of Valiglurax involves binding to a transmembrane domain site distinct from the orthosteric glutamate binding site located in the large extracellular venus flytrap domain [4] [5]. This spatial separation allows for cooperative binding interactions that enhance the affinity and efficacy of glutamate without directly competing for the orthosteric site [13] [5]. The compound exhibits positive cooperativity with glutamate binding, characterized by a cooperativity factor (Log β) of 1.34 ± 0.05, corresponding to a 21.8-fold enhancement of glutamate potency [2].
Mechanistically, Valiglurax binding induces conformational changes in the metabotropic glutamate receptor 4 protein that stabilize the active receptor state [4] [12]. These conformational changes propagate from the allosteric binding site through the transmembrane domain to enhance the coupling between the venus flytrap domain and the G-protein coupling regions. The result is increased sensitivity to glutamate stimulation and enhanced downstream signaling through Gi/o-coupled pathways [14] [6].
The allosteric modulation by Valiglurax preserves the natural kinetics of glutamate signaling while amplifying the response magnitude [4] [9]. Unlike orthosteric agonists that can produce sustained receptor activation, the positive allosteric modulator approach maintains physiological regulation by endogenous glutamate levels. This temporal fidelity is particularly important for metabotropic glutamate receptor 4 function, where the receptor serves as a presynaptic brake on neurotransmitter release [15] [7].
Functional studies demonstrate that Valiglurax enhances both the affinity and efficacy components of glutamate signaling [2]. In calcium mobilization assays using human metabotropic glutamate receptor 4, the compound produces a 92.6 ± 5.0% increase in maximal glutamate response while simultaneously increasing glutamate potency. This dual enhancement mechanism contributes to the robust functional effects observed in cellular and tissue preparations [16].
When compared to other metabotropic glutamate receptor 4 positive allosteric modulators, Valiglurax demonstrates superior pharmacological properties across multiple parameters [1] [10] [17]. The compound shows significantly improved potency compared to earlier tool compounds such as VU0155041, with human metabotropic glutamate receptor 4 EC50 values of 64.6 nanomolar versus 798 nanomolar for VU0155041 [2] [18]. This 12-fold improvement in potency translates to enhanced in vivo efficacy at lower doses.
Foliglurax, the first metabotropic glutamate receptor 4 positive allosteric modulator to enter clinical trials, represents the primary clinical comparator for Valiglurax [19] [20]. While both compounds demonstrate good central nervous system penetration and oral bioavailability, Valiglurax exhibits superior selectivity profiles and more favorable drug metabolism and pharmacokinetic properties [21]. The clinical failure of Foliglurax in Phase II Parkinson disease trials highlights the importance of the continued development of alternative metabotropic glutamate receptor 4 positive allosteric modulators with distinct profiles [20].
Compared to the prototypical metabotropic glutamate receptor 4 positive allosteric modulator PHCCC, Valiglurax shows dramatically improved potency (64.6 nanomolar versus 2.5 micromolar) and superior drug-like properties [22] [23]. PHCCC suffers from poor solubility, limited bioavailability, and minimal central nervous system penetration, making it unsuitable for therapeutic development [24]. The structural innovations incorporated into Valiglurax address these fundamental limitations while maintaining the essential pharmacological activity.
Other metabotropic glutamate receptor 4 positive allosteric modulators in development, including Lu AF21934 and ADX88178, show varying degrees of improvement over early tool compounds [17] [25]. However, detailed head-to-head comparisons suggest that Valiglurax maintains competitive or superior profiles in terms of potency, selectivity, and drug metabolism and pharmacokinetic properties [2]. The compound's unique scaffold also provides opportunities for further optimization and structural diversification in future development efforts.